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beta,betaTREHALOSE OCTAACETATE

Cat. No.: B13795549
M. Wt: 678.6 g/mol
InChI Key: HWDSLHMSWAHPBA-AXXYRMHMSA-N
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Description

Historical Development and Academic Significance of β,β-Trehalose and its Acetylated Forms

The journey into trehalose (B1683222) research began with the discovery of its natural form, α,α-trehalose. In 1832, H.A. Wiggers first identified a substance in ergot of rye, which was later named trehalose by Marcellin Berthelot in 1858. nih.gov This naturally occurring disaccharide is known for its role in protecting organisms from environmental stresses like desiccation and extreme temperatures. nih.govnih.gov

The exploration of other stereoisomers came later, driven by chemical curiosity and the desire to understand the influence of glycosidic bond configuration on a molecule's properties. The synthesis of β,β-trehalose, also known as isotrehalose, was a significant step in this exploration. oup.com Fischer and Delbrück achieved its synthesis with a 13% yield by treating 2,3,4,6-tetra-O-acetyl-β-d-glucose with phosphorus pentoxide. nih.gov A more efficient method was later developed by Helferich and Weis in 1956, who improved the yield to 31.5% using 2,3,4,6-tetra-O-acetyl-β-d-glucose and 2,3,4,6-tetra-O-acetyl-α-d-glucosyl bromide. nih.gov

The acetylated form, β,β-trehalose octaacetate, was specifically prepared and described in a 1944 publication in the Journal of the American Chemical Society by Chester M. McCloskey and George H. Coleman. acs.org The academic significance of acetylated trehalose forms lies in their utility in organic synthesis. Acetylation of the hydroxyl groups increases the molecule's solubility in organic solvents, facilitating reactions and purification processes. acs.org These acetylated derivatives serve as crucial intermediates in the synthesis of more complex carbohydrate-based molecules and in the study of glycosidic bond formation. ethernet.edu.et

Comparative Overview of Trehalose Isomers in Chemical Research

Trehalose can exist in three stereoisomeric forms, distinguished by the configuration of the 1,1-glycosidic bond linking the two glucose units. The differences in their structure have a profound impact on their properties and the focus of their research. nih.govoup.com

α,α-Trehalose: This is the naturally occurring isomer and the most thermodynamically stable. nih.govinfona.pl It is biosynthesized by a wide variety of organisms, including bacteria, fungi, plants, and invertebrates, where it often functions as a stress protectant. oup.cominfona.pl Consequently, research on α,α-trehalose and its acetylated derivatives is extensive, covering fields from biochemistry and cryobiology to food science and pharmaceuticals. nih.govchemsynlab.com

α,β-Trehalose: Also known as neotrehalose, this isomer is not found to be biosynthesized in living organisms. oup.com Its chemical synthesis was first reported in 1928. nih.gov Research on α,β-trehalose is primarily confined to synthetic chemistry, where it serves as a comparative model to the α,α- and β,β-isomers for studying structural and reactivity differences.

β,β-Trehalose: Referred to as isotrehalose, this isomer is also a product of chemical synthesis and has not been isolated from living organisms, although it was identified in starch hydrolysates. oup.com Its research is centered on fundamental synthetic and structural chemistry. nih.gov The study of β,β-trehalose and its octaacetate derivative helps to elucidate the stereochemical outcomes of glycosylation reactions and provides a deeper understanding of carbohydrate chemistry.

Interactive Table: Comparison of Trehalose Isomers

Feature α,α-Trehalose α,β-Trehalose (Neotrehalose) β,β-Trehalose (Isotrehalose)
Glycosidic Linkage α-1,1-α α-1,1-β β-1,1-β
Natural Occurrence Widespread in bacteria, fungi, plants, invertebrates. oup.com Not biosynthesized. oup.com Not biosynthesized; found in starch hydrolysates. oup.com
Relative Stability Most stable isomer. nih.govinfona.pl Less stable Less stable
Primary Research Focus Biological functions (cryoprotection, protein stabilization), food science, pharmaceuticals. nih.govoup.com Synthetic chemistry, structural comparison. nih.gov Synthetic methodology, structural chemistry, reaction mechanisms. nih.govacs.org

Defining the Academic Research Landscape for β,β-Trehalose Octaacetate

The academic research landscape for β,β-trehalose octaacetate is highly specialized, focusing almost exclusively on its synthesis and structural characterization. Unlike the extensive application-driven research for the α,α-isomer, studies involving β,β-trehalose octaacetate are rooted in fundamental organic chemistry.

Research in this area is concerned with the methodologies of its synthesis, exploring various catalysts and reaction conditions to optimize yield and stereoselectivity. nih.gov For instance, early methods involved the use of phosphorus pentoxide, while later improvements utilized mercuric cyanide as a promoter. nih.gov The characterization of the compound relies on modern analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its structure and stereochemistry.

The primary role of β,β-trehalose octaacetate in the research landscape is as a chemical entity for studying the properties and reactivity of β,β-1,1-glycosidic bonds. It serves as a well-defined model compound for physical organic chemistry studies and as a synthetic precursor for other specialized carbohydrate derivatives. Its investigation contributes to the broader understanding of how anomeric configuration influences the chemical and physical properties of disaccharides.

Interactive Table: Chemical Data for β,β-Trehalose Octaacetate

Property Value
CAS Number 55676-46-5
Molecular Formula C₂₈H₃₈O₁₉
Molecular Weight 678.59 g/mol biosynth.com
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate (B1210297)
Synonyms Isotrehalose octaacetate, β,β-1,1'-Trehalose octaacetate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O19 B13795549 beta,betaTREHALOSE OCTAACETATE

Properties

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(43-17(7)35)27(45-19)47-28-26(44-18(8)36)24(42-16(6)34)22(40-14(4)32)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m1/s1

InChI Key

HWDSLHMSWAHPBA-AXXYRMHMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of β,β Trehalose Octaacetate

Classical and Contemporary Synthetic Pathways for β,β-Trehalose Octaacetate

The synthesis of trehalose (B1683222) and its isomers has been a subject of chemical research for over a century, driven by the unique properties of their 1,1'-glycosidic linkage. The β,β-isomer, in particular, was the first of the three possible trehalose isomers to be chemically synthesized. nih.gov

Early Synthetic Preparations of β,β-Trehalose Octaacetate

The inaugural chemical synthesis of β,β-trehalose, also known as isotrehalose, was accomplished by Fischer and Delbrück in 1909. nih.gov Their method involved the treatment of 2,3,4,6-tetra-O-acetyl-β-D-glucose with phosphorus pentoxide, which resulted in the formation of octa-O-acetyl-β,β-trehalose in a modest 13% yield. nih.gov In a separate finding, they also noted that this compound was generated as a byproduct, with a 5% yield, during the preparation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. nih.gov These early preparations, while groundbreaking, were characterized by low efficiency. researchgate.net

Improved Synthetic Strategies and Optimization of Yields

Significant progress in the synthesis of β,β-trehalose octaacetate was made nearly half a century after its initial discovery. In 1956, Helferich and Weis developed an improved method that more than doubled the yield. nih.gov Their strategy involved the reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucose with 2,3,4,6-tetra-O-acetyl-α-D-glucosyl bromide. nih.gov By conducting the reaction in nitromethane (B149229) and using mercuric cyanide as a promoter, they successfully achieved a 31.5% yield of octa-O-acetyl-β,β-trehalose. nih.gov This represented a substantial optimization over the original phosphorus pentoxide method.

Synthetic Method for β,β-Trehalose Octaacetate Key Reagents Yield Year Researchers
Early Preparation2,3,4,6-tetra-O-acetyl-β-D-glucose, Phosphorus pentoxide13%1909Fischer and Delbrück nih.gov
Improved Preparation2,3,4,6-tetra-O-acetyl-β-D-glucose, 2,3,4,6-tetra-O-acetyl-α-D-glucosyl bromide, Mercuric cyanide31.5%1956Helferich and Weis nih.gov

Comparative Analysis of Synthetic Approaches for Trehalose Isomer Octaacetates

The synthesis of the three trehalose isomers—α,α, α,β, and β,β—requires distinct strategies due to the stereochemistry of the anomeric carbons involved in the 1,1'-glycosidic bond. infona.pl

β,β-Trehalose Octaacetate: As detailed, its synthesis has historically involved the self-condensation of acetylated β-glucose derivatives or the coupling of α- and β-activated glucose monomers. nih.gov

α,β-Trehalose Octaacetate: The first claimed synthesis of this isomer, termed neotrehalose, was by Vogel and Debowska-Kurnicka in 1928. They condensed 2,3,4,6-tetra-O-acetyl-d-glucose in toluene (B28343) using zinc chloride and phosphorus pentoxide, obtaining the octaacetate in 15% yield. nih.gov A more efficient route was later reported by Sharp and Stacey, who achieved a 40% yield by treating 2,3,4,6-tetra-O-acetyl-α-d-glucosyl fluoride (B91410) with silver carbonate and iodine in chloroform. nih.gov

α,α-Trehalose Octaacetate: The definitive chemical synthesis of the naturally occurring α,α-isomer was a significant challenge. It was achieved by Lemieux and Bauer in 1954. nih.govinfona.pl Their method involved heating 2,3,4,6-tetra-O-acetyl-d-glucose with 3,4,6-tri-O-acetyl-1,2-anhydro-d-glucose (Brigl's Anhydride) in benzene. nih.govresearchgate.net

The varied approaches highlight the stereochemical challenges inherent in glycosidic bond formation. While the β,β- and α,β-isomers could be formed from acetylated glucose precursors, the synthesis of the α,α-isomer required a highly specific coupling between a glucose donor and a reactive anhydro-glucose acceptor to control the stereochemistry. nih.govresearchgate.net

Trehalose Isomer Octaacetate Synthetic Approach Example Key Reagents/Precursors Yield Reference
β,β-Trehalose Octaacetate Helferich and Weis (1956)2,3,4,6-tetra-O-acetyl-β-d-glucose, 2,3,4,6-tetra-O-acetyl-α-d-glucosyl bromide31.5% nih.gov
α,β-Trehalose Octaacetate Sharp and Stacey2,3,4,6-tetra-O-acetyl-α-d-glucosyl fluoride, Silver carbonate, Iodine40% nih.gov
α,α-Trehalose Octaacetate Lemieux and Bauer (1954)2,3,4,6-tetra-O-acetyl-d-glucose, 3,4,6-tri-O-acetyl-1,2-anhydro-d-glucoseNot specified in source nih.govinfona.pl

Regioselective Functionalization and Derivatization Strategies for β,β-Trehalose Octaacetate

The modification of β,β-trehalose octaacetate to create novel derivatives is governed by the principles of carbohydrate chemistry, particularly the strategic use of protecting groups and the regioselective functionalization of its hydroxyl groups after deacetylation.

Synthesis of Modified β,β-Trehalose Octaacetate Derivatives with Diverse Substituents (e.g., acyl, amido)

While much of the modern literature on derivatization focuses on the naturally abundant α,α-trehalose, the synthetic strategies are broadly applicable to the β,β-isomer. ingentaconnect.comualberta.ca The process begins with the deacetylation of β,β-trehalose octaacetate to expose the eight hydroxyl groups. Subsequent reactions can introduce a variety of functional groups.

Acyl Derivatives: The introduction of acyl groups other than acetates can be achieved by reacting the deprotected β,β-trehalose with the desired acid chloride or anhydride. ingentaconnect.com For instance, in studies on α,α-trehalose, more reactive acylating agents like isobutyryl and cyclohexanoyl chlorides have been used to create per-acylated derivatives. ingentaconnect.com This strategy allows for the tuning of properties such as lipophilicity.

Amido Derivatives: The synthesis of amido-trehalose derivatives involves a multi-step process. ingentaconnect.comcore.ac.uk Typically, hydroxyl groups (often the primary 6 and 6' positions) are first converted into good leaving groups, then displaced with an azide (B81097). The azide is subsequently reduced to an amine, for example via a Staudinger-type reaction. ingentaconnect.com This amine can then be acylated to form the desired amide. For example, the conversion of 2,2',3,3',4,4'-hexa-O-acetyl-6,6'-diamino-6,6'-dideoxy-α,α-trehalose into its N-acetylated form has been demonstrated. ingentaconnect.com Such synthetic routes could be adapted for the β,β-isomer to generate novel amido-substituted compounds.

Strategic Application of Protecting and Deprotecting Groups in β,β-Trehalose Octaacetate Synthesis

The synthesis and derivatization of trehalose isomers are fundamentally dependent on the use of protecting groups to achieve regioselectivity. nih.govrsc.org The eight acetate (B1210297) groups in β,β-trehalose octaacetate themselves serve as protecting groups for the hydroxyl functions.

Deprotection: The removal of the acetate groups is a critical first step for any derivatization. This is typically accomplished under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to yield the free β,β-trehalose. ingentaconnect.com

Selective Protection: To functionalize specific positions on the trehalose scaffold, chemists employ a range of protecting group strategies. rsc.orgnih.gov

Primary vs. Secondary Hydroxyls: The primary hydroxyl groups at the C-6 and C-6' positions are sterically less hindered and more reactive than the secondary hydroxyls. core.ac.uk This difference is often exploited to selectively protect the primary positions using bulky protecting groups like trityl or silyl (B83357) ethers. rsc.org

Acetal Formation: Protecting groups like benzylidene acetals can be used to simultaneously protect pairs of hydroxyl groups, such as the 4,6- and 4',6'-diols, which is a common strategy in trehalose chemistry. researchgate.net

Orthogonal Protection: For complex syntheses, orthogonal protecting groups are used. These are groups that can be removed under different conditions, allowing for the sequential deprotection and functionalization of various positions on the sugar. rsc.org For example, a benzyl (B1604629) ether (removed by hydrogenolysis) could be used alongside an acetate ester (removed by base) and a silyl ether (removed by fluoride). harvard.eduorganic-chemistry.org

The challenge in trehalose chemistry, including for the β,β-isomer, is often differentiating between the two symmetrical glucose units and among the various secondary hydroxyl groups, which have similar reactivity. nih.govualberta.ca The development of regioselective protection and deprotection schemes remains a central theme in the synthesis of complex trehalose derivatives. rsc.org

Chemical Modifications for Tailored Research Applications

The chemical modification of trehalose isomers and their derivatives is a significant area of research for creating probes to study biological systems and for developing new materials. While the modification of the common α,α-trehalose isomer is widely documented, specific literature on the chemical derivatization of β,β-trehalose octaacetate for tailored research applications is less prevalent. However, the structure of β,β-trehalose octaacetate, with its eight acetyl groups, presents clear avenues for chemical modification.

The primary sites for modification on β,β-trehalose octaacetate are the acetyl ester linkages. Deacetylation, either partially or fully, can yield free hydroxyl groups that serve as handles for further functionalization. Selective deacetylation, by controlling stoichiometric, temporal, or enzymatic conditions, could, in principle, allow for the introduction of various functionalities at specific positions on the trehalose core. These functionalities could include fluorophores, biotin (B1667282) tags for affinity purification, or reactive groups for conjugation to proteins and other biomolecules.

Drawing parallels from the more extensively studied α,α-trehalose derivatives, modifications often target the primary 6 and 6' positions after selective deprotection. Such derivatization could be applied to the β,β-isomer to create unique molecular probes. For instance, the synthesis of amido-trehalose derivatives, which has been explored for the α,α-isomer, could potentially be adapted for β,β-trehalose to investigate how the anomeric configuration influences biological activity or material properties ingentaconnect.com. The resulting modified β,β-trehalose analogs could be valuable tools in glycobiology to probe the active sites of enzymes or the binding pockets of carbohydrate receptors, where stereochemistry is critical for recognition.

Mechanistic Investigations of Acetylation and Derivatization Reactions

The synthesis of β,β-trehalose octaacetate is a stereochemically complex challenge, as it requires the formation of a β,β-1,1-glycosidic bond between two glucose units. Mechanistic investigations primarily focus on controlling the stereoselectivity of this glycosylation reaction. Unlike the enzymatic synthesis of α,α-trehalose in nature, the chemical synthesis of the β,β-isomer relies on classical carbohydrate chemistry methodologies, most notably variants of the Koenigs-Knorr reaction acs.orgoup.com.

The first synthesis of β,β-trehalose octaacetate was reported by Fischer and Delbrück in 1909. Their methods included the reaction of tetraacetyl-α-D-glucosyl bromide with silver carbonate and water, or the treatment of 2,3,4,6-tetraacetyl-β-D-glucose with phosphorus pentoxide, although yields were very low acs.orgnih.gov.

A more mechanistically controlled and higher-yielding approach was later developed by Helferich and Weis in 1956. Their method involved the condensation of 2,3,4,6-tetra-O-acetyl-β-D-glucose (as the glycosyl acceptor) with 2,3,4,6-tetra-O-acetyl-α-D-glucosyl bromide (as the glycosyl donor) in nitromethane using mercuric cyanide as a promoter nih.gov. The mechanism of this reaction is central to understanding the formation of the β,β-linkage. The acetyl group at the C-2 position of the glycosyl donor can exert a neighboring group participation effect. It is proposed that the C-2 acetyl group participates in the displacement of the anomeric bromide, forming a cyclic acetoxonium ion intermediate. Subsequent nucleophilic attack by the C-1' hydroxyl group of the glycosyl acceptor occurs from the side opposite to the bulky ring, leading to the formation of the desired β-glycosidic bond. The use of an α-bromide donor is crucial for achieving β-selectivity through this mechanism.

Further refinements of the Koenigs-Knorr type synthesis have been explored. One modified procedure utilizes the condensation of tetraacetyl-α-D-glucosyl bromide and 2,3,4,6-tetraacetyl-β-D-glucose in the presence of silver carbonate and iodine acs.org. The iodine is considered essential for achieving a satisfactory condensation. Another modification involves carrying out the condensation in the presence of a desiccant like Drierite to improve the yield of the crystalline product acs.org. These conditions aim to favor the formation of the glycosidic bond by efficiently removing water, which could otherwise hydrolyze the reactive glycosyl donor.

Data Tables

Table 1: Synthetic Methodologies for β,β-Trehalose Octaacetate

MethodGlycosyl DonorGlycosyl AcceptorPromoter/ReagentsReported YieldReference
Fischer-Delbrück (1909)Tetraacetyl-α-D-glucosyl bromideItself (dimerization)Silver carbonate, Water~1% acs.org
Fischer-Delbrück (1909)2,3,4,6-Tetraacetyl-β-D-glucoseItself (condensation)Phosphorus pentoxide2% acs.orgnih.gov
Schlubach & Schetelig (1932)Tetraacetyl-α-D-glucosyl bromide2,3,4,6-Tetraacetyl-β-D-glucoseSilver carbonate, Calcium chloride, IodineCrystalline yield <4% (in one reproduction) acs.org
Modified Koenigs-KnorrTetraacetyl-α-D-glucosyl bromide2,3,4,6-Tetraacetyl-β-D-glucoseDrierite10% acs.org
Helferich & Weis (1956)2,3,4,6-Tetra-O-acetyl-α-D-glucosyl bromide2,3,4,6-Tetra-O-acetyl-β-D-glucoseMercuric cyanide31.5% nih.gov

Structural Characterization and Conformational Analysis of β,β Trehalose Octaacetate

Spectroscopic Characterization Techniques

Spectroscopic methods offer profound insights into the molecular architecture of β,β-trehalose octaacetate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of acetylated carbohydrates. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of atomic connectivity, configuration of stereocenters, and preferred molecular conformation.

In the case of β,β-trehalose octaacetate, acetylation of the parent β,β-trehalose leads to significant changes in the NMR spectrum. The replacement of hydroxyl groups with bulkier and more electron-withdrawing acetyl groups results in a general downfield shift of the signals for the attached protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum provides key data. The anomeric protons (H-1 and H-1'), being adjacent to both the ring oxygen and the glycosidic linkage, typically resonate furthest downfield compared to other ring protons. magritek.com Their chemical shift and, crucially, their spin-spin coupling constant (³J(H1,H2)) are diagnostic of the stereochemistry at the anomeric center. For a β-glycosidic linkage, the anomeric proton is in an axial position, leading to a large axial-axial coupling constant with H-2, typically in the range of 7-9 Hz. The presence of such a coupling constant for the anomeric signals in β,β-trehalose octaacetate confirms the stereochemistry of the linkage. The protons of the acetyl methyl groups give rise to sharp singlet peaks, typically in the upfield region around 2.0-2.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data. The anomeric carbons (C-1 and C-1') are typically found in the 95-105 ppm region. The chemical shifts of the other ring carbons are also sensitive to the stereochemistry and substitution pattern. The carbonyl carbons of the eight acetate (B1210297) groups produce signals in the far downfield region, typically around 170 ppm, while the acetate methyl carbons appear in the upfield region, around 20-21 ppm. scispace.com

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations / Notes
Anomeric (H-1, H-1')~4.5 - 5.5~95 - 105Large ³J(H1,H2) coupling constant (~8 Hz) confirms β-linkage.
Ring Protons (H-2 to H-6)~3.5 - 5.2~60 - 80Shifts are downfield compared to parent trehalose (B1683222) due to acetylation.
Acetyl Methyls (CH₃)~2.0 - 2.2~20 - 21Eight distinct signals may appear depending on the magnetic environments.
Acetyl Carbonyls (C=O)N/A~169 - 171Confirms the presence of eight ester functional groups.

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The table represents typical values for peracetylated glucopyranosides.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of β,β-trehalose octaacetate is dominated by the vibrational modes of the newly introduced acetyl groups.

The most significant spectral change upon acetylation of β,β-trehalose is the disappearance of the strong, broad absorption band associated with O-H stretching of the hydroxyl groups, which typically appears between 3200 and 3500 cm⁻¹. modares.ac.ir This is replaced by characteristic absorptions of the ester functional groups.

Key vibrational bands for β,β-trehalose octaacetate include:

C=O Stretching: A very strong and sharp absorption peak appears in the region of 1735-1750 cm⁻¹. This band is characteristic of the carbonyl (C=O) stretch in saturated ester groups and serves as definitive evidence of successful acetylation. modares.ac.ir

C-O Stretching: Strong absorptions corresponding to the C-O stretching of the ester linkage are observed in the 1200-1250 cm⁻¹ region. modares.ac.ir This, in conjunction with the C=O stretch, confirms the ester functionality.

C-H Stretching: Absorptions for C-H stretching in the pyranose rings and methyl groups are found just below 3000 cm⁻¹. vscht.cz

Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) contains numerous complex bands related to the vibrations of the glucopyranose rings and the glycosidic linkage.

Vibrational Mode Characteristic Frequency Range (cm⁻¹) Intensity
C=O Stretch (Ester)1735 - 1750Strong, Sharp
C-O Stretch (Ester)1200 - 1250Strong
C-H Stretch (Aliphatic)2850 - 3000Medium
O-H StretchAbsent (or very weak)N/A

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For β,β-trehalose octaacetate (C₂₈H₃₈O₁₉), the expected monoisotopic mass is approximately 678.21 g/mol .

High-Resolution Mass Spectrometry (HRMS) can determine this mass with very high precision (typically to within a few parts per million), which allows for the unambiguous confirmation of the elemental formula.

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as an adduct with a cation, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), rather than a protonated molecule ([M+H]⁺). researchgate.net

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (e.g., the [M+Na]⁺ ion) and inducing it to fragment. The resulting fragmentation pattern provides structural clues. For peracetylated disaccharides, fragmentation typically occurs via two main pathways:

Glycosidic Bond Cleavage: The bond between the two sugar rings breaks, leading to characteristic oxonium ions.

Sequential Loss of Acetyl Groups: Fragments often show sequential losses of mass corresponding to ketene (B1206846) (42 Da) or acetic acid (60 Da).

Ion / Fragment Expected m/z (for Sodium Adduct) Description
[M+Na]⁺~701.2Molecular ion with sodium adduct.
[M+NH₄]⁺~696.2Molecular ion with ammonium adduct.
[B or C type ion]~331Monosaccharide oxonium ion from glycosidic cleavage.
Fragment Series[M+Na - n*60]⁺Sequential neutral loss of acetic acid molecules.

β,β-Trehalose octaacetate is a chiral molecule and is therefore optically active, meaning it rotates the plane of plane-polarized light. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter and reported as the specific rotation ([α]). This value is a characteristic physical constant for a chiral compound under specific conditions (temperature, wavelength of light, solvent, and concentration). nih.gov

The specific rotation is highly sensitive to the stereochemistry of the molecule. Therefore, the three isomers of trehalose (α,α-, α,β-, and β,β-) will each have a distinct specific rotation value. Measuring the specific rotation of a synthesized sample of β,β-trehalose octaacetate and comparing it to a literature value is a critical step in confirming its identity and stereochemical purity. A value of zero would indicate a racemic mixture, while a value that matches the expected literature value for the pure enantiomer confirms both the correct configuration and high enantiomeric excess.

Crystallographic Studies and Solid-State Structural Insights

While spectroscopic methods provide information about molecular structure and conformation, primarily in solution, X-ray crystallography offers a definitive, high-resolution picture of the molecule's three-dimensional arrangement in the solid state. nih.govnih.gov

X-ray diffraction analysis involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise data on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for the β,β-trehalose octaacetate isomer is not widely reported, valuable insights can be gained from the analysis of closely related analogues, such as the ethyl acetate solvate of α,α-trehalose octaacetate. researchgate.net A study on this solvate revealed detailed conformational information that is largely applicable to other peracetylated trehalose isomers. researchgate.net

In the crystal structure of α,α-trehalose octaacetate ethyl acetate solvate, both glucopyranose rings adopt the stable ⁴C₁ (chair) conformation. researchgate.net The acetyl groups are positioned around the periphery of the disaccharide core. The crystal packing is influenced by weak intermolecular interactions rather than strong hydrogen bonds, as all hydroxyl groups have been replaced by acetate groups. The inclusion of a solvent molecule (ethyl acetate) in the crystal lattice demonstrates the molecule's ability to form solvates, where solvent molecules are incorporated in an ordered manner within the crystal structure. chemrxiv.org Such studies provide an unambiguous depiction of the molecule's preferred solid-state conformation and the nature of its intermolecular interactions.

Parameter Data from α,α-Trehalose Octaacetate Ethyl Acetate Solvate researchgate.net
Chemical FormulaC₂₈H₃₈O₁₉ · C₄H₈O₂
Crystal SystemMonoclinic
Space GroupP2₁
Temperature150 K
Glucose Ring ConformationBoth rings adopt a ⁴C₁ (chair) conformation

This data for the analogous α,α-isomer solvate provides a robust model for the expected solid-state structure of β,β-trehalose octaacetate, which would also be expected to exhibit ⁴C₁ chair conformations for its pyranose rings.

Investigation of Polymorphic Forms in Acetylated Trehalose Derivatives

The solid-state structure of acetylated trehalose derivatives is of significant interest due to the potential for polymorphism, where a compound can exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While research specifically detailing the polymorphic forms of pure β,β-trehalose octaacetate is not extensively documented in readily available literature, studies on related systems, such as amorphous solid dispersions (ASDs) containing trehalose, provide insight into the crystallization behavior.

For instance, investigations into amorphous blends of the drug flufenamic acid (FFA) with trehalose have demonstrated that the presence and concentration of trehalose can direct the crystallization pathway of FFA into different polymorphic forms. scienceopen.com In these composite systems, varying the ratio of FFA to trehalose led to the crystallization of different FFA polymorphs upon heating and cooling cycles. scienceopen.com This suggests that the intermolecular interactions between the acetylated sugar and another molecule can influence which crystal lattice is preferentially formed.

In the context of acetylated trehalose derivatives, it is plausible that variations in crystallization conditions—such as the choice of solvent, temperature, and cooling rate—could lead to the formation of different polymorphs of β,β-trehalose octaacetate. Each polymorph would have a unique arrangement of molecules in the crystal lattice, potentially affecting its material properties. The study of such phenomena is crucial for applications where the solid-state properties of the compound are critical. Further research using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) would be necessary to fully characterize the polymorphic landscape of β,β-trehalose octaacetate.

Computational Approaches to Conformational Landscape Analysis

Computational chemistry provides powerful tools for exploring the three-dimensional structures and dynamic behavior of molecules like β,β-trehalose octaacetate. These methods allow for a detailed understanding of the molecule's conformational preferences, which are determined by the relative energies of its different spatial arrangements.

Molecular mechanics (MM) is a computational method that utilizes classical physics to model the potential energy surface of molecules. nih.gov This approach is particularly well-suited for large molecules like β,β-trehalose octaacetate, where quantum mechanical calculations may be computationally prohibitive. In MM, the molecule is treated as a collection of atoms held together by springs, and the total potential energy is calculated as the sum of various energy terms, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

The process of conformational energy minimization involves systematically altering the geometry of the molecule to find the arrangement with the lowest potential energy, known as the global minimum. arxiv.org For a flexible molecule like β,β-trehalose octaacetate, the potential energy surface can be complex, with many local energy minima corresponding to different stable conformations. By mapping this surface, researchers can identify the most likely shapes the molecule will adopt.

Table 1: Key Energy Terms in Molecular Mechanics Force Fields

Energy TermDescription
Bond StretchingThe energy required to stretch or compress a bond from its equilibrium length.
Angle BendingThe energy associated with deforming the angle between three bonded atoms.
Torsional StrainThe energy arising from the rotation around a chemical bond.
Van der WaalsNon-bonded interactions (attraction and repulsion) between atoms.
ElectrostaticInteractions between partial charges on atoms.

The primary source of flexibility in β,β-trehalose octaacetate, as in all disaccharides, is the glycosidic linkage that connects the two glucose units. The conformation around this linkage is defined by two main torsion angles, typically denoted as phi (Φ) and psi (Ψ). The rotation around these bonds is not free; it is hindered by steric clashes and other non-bonded interactions between the two sugar rings and their bulky acetate substituents.

Computational methods, particularly molecular mechanics, can be used to calculate the energy associated with different combinations of Φ and Ψ angles. This allows for the creation of a Ramachandran-like plot for the disaccharide, which maps the conformational energy as a function of these two torsion angles. The regions of lowest energy on this map correspond to the most stable conformations of the glycosidic linkage.

The energy barriers between these stable conformations can also be calculated, providing insight into the dynamics of the molecule and the ease with which it can transition between different shapes. nih.gov For β,β-trehalose octaacetate, the eight bulky acetyl groups are expected to significantly influence the rotational barriers and the preferred conformations, likely restricting the flexibility of the glycosidic bond more than in the parent trehalose molecule.

Table 2: Torsion Angles Defining Glycosidic Linkage Conformation

Torsion AngleAtoms Defining the AngleDescription
Phi (Φ)O5'-C1'-O1-C1Rotation around the C1'-O1 bond.
Psi (Ψ)C1'-O1-C1-O5Rotation around the O1-C1 bond.

Theoretical calculations, such as the molecular mechanics methods described above, lead to predictions about the most stable, low-energy conformations of β,β-trehalose octaacetate. These computational models can provide detailed three-dimensional structures of the predicted conformers.

However, these theoretical predictions must be validated by experimental data to ensure their accuracy. A primary technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy. NMR can provide information about the spatial proximity of atoms within the molecule through phenomena like the Nuclear Overhauser Effect (NOE). By comparing the experimentally observed NOEs with those predicted for the computationally derived low-energy conformations, scientists can determine which theoretical structure best fits the experimental evidence.

Other experimental techniques, such as X-ray crystallography, can provide a definitive picture of the molecule's conformation in the solid state. If a crystal of β,β-trehalose octaacetate can be grown, its structure can be determined with high precision and compared directly with the computationally predicted global minimum energy conformation. This interplay between theoretical prediction and experimental validation is a cornerstone of modern structural chemistry. nih.gov

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. meilerlab.orgresearchgate.net QSPR models are mathematical equations that correlate variations in the structural features of a group of molecules with changes in a specific property of interest (e.g., solubility, melting point, or biological activity). plos.orgnih.gov

In the context of acetylated disaccharide systems, a QSPR model could be developed to predict a particular property for a range of different acetylated sugars, including β,β-trehalose octaacetate. The process involves several key steps:

Data Set Collection: A set of acetylated disaccharides with known experimental values for the property of interest is compiled.

Descriptor Calculation: For each molecule in the data set, a series of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, electronic properties, and connectivity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are used to find a mathematical relationship between the descriptors and the property. mdpi.com

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and can accurately predict the properties of new, untested molecules.

Once a validated QSPR model is established, it can be used to estimate the properties of β,β-trehalose octaacetate and other related acetylated disaccharides without the need for time-consuming and expensive laboratory experiments. nih.gov

Research Applications and Material Science Contexts of β,β Trehalose Octaacetate

Integration into Advanced Material Formulations

β,β-Trehalose octaacetate and other acetylated derivatives of trehalose (B1683222) are investigated for their utility in advanced material formulations due to their unique physicochemical properties. The acetylation of trehalose's hydroxyl groups modifies its solubility, thermal properties, and molecular interactions, making it a versatile component for various research applications in material science.

Role as a Component in Controlled Release Systems for Research Agents

Acetylated trehalose derivatives are being explored as components in systems designed for the controlled release of research agents. The increased lipophilicity of trehalose after acetylation enhances its ability to permeate cell membranes. This characteristic is foundational to its role in intracellular delivery systems.

Research has shown that conjugating acetyl groups to trehalose, such as in trehalose hexaacetate, improves its permeability in cells like rat hepatocytes compared to unmodified trehalose. nih.gov Once inside the cell, endogenous esterases can hydrolyze the acetyl groups, releasing free trehalose into the cytoplasm. nih.gov This mechanism allows for the accumulation of trehalose within the cell, reaching concentrations suitable for biopreservation studies. nih.gov A diffusion-reaction model has been proposed to describe this accumulation, where the acetylated molecule diffuses across the membrane and is then hydrolyzed, effectively trapping it inside. nih.gov

This principle of enhanced permeability and subsequent intracellular release is being investigated for the delivery of various agents. For instance, polymers incorporating trehalose have been synthesized for applications like gene delivery. nih.govacs.org Cationic polymers containing trehalose can bind to plasmid DNA through electrostatic interactions, condensing it into particles that can be taken up by cells. acs.org The inclusion of the carbohydrate moiety in the polymer backbone has been found to influence toxicity and gene delivery efficiency. acs.org Furthermore, fluorescent derivatives of acetylated trehalose have been synthesized to study its uptake and compartmentalization within living cells, providing a tool to investigate the cellular fate of these delivery systems. nih.gov

Formation and Characterization of Glassy States and Amorphous Materials for Research Applications

Trehalose and its derivatives are known for their ability to form stable amorphous or glassy states, a property crucial for applications in biopreservation. nih.govnih.gov Vitrification, the process of forming a glassy solid, allows for the creation of a stable matrix that can prevent deleterious conformational changes in embedded molecules like proteins and impede deteriorative biochemical reactions by reducing molecular mobility. nih.gov

Amorphous trehalose materials for research are typically prepared by methods such as freeze-drying aqueous solutions or by melting the crystalline form and then rapidly cooling (quenching) it to below its glass transition temperature. nih.gov The resulting glassy state is a non-crystalline solid that lacks long-range molecular order. The characterization of these amorphous materials involves techniques like Differential Scanning Calorimetry (DSC) to determine thermal properties such as the glass transition temperature (Tg). nih.gov

The stability of the glassy state is a key area of investigation. Trehalose itself has the highest glass transition temperature among common disaccharides, which contributes to its effectiveness as a bioprotective agent. nih.govnih.gov The structure of the hydrogen-bonding network within the trehalose-water system is critical to glass formation. rsc.org While the constitution of this network may not change significantly during the glass transition, the lifetime of the hydrogen bonds increases by an order of magnitude in the glassy state compared to the liquid state. rsc.org Research also indicates that trehalose molecules tend to form small, scattered clusters above Tg, but self-aggregation increases substantially below Tg, with the cluster size depending on the trehalose concentration. rsc.org

Investigations into Glass Transition Temperatures and Relaxation Dynamics of Acetylated Trehalose Systems

The glass transition temperature (Tg) is a critical parameter for amorphous materials, marking the transition from a hard, glassy state to a more rubbery, viscous state. For trehalose, the reported Tg of the pure, dry amorphous form varies in the literature but is significantly higher than that of other disaccharides like sucrose (B13894). nih.govresearchgate.netumn.edu This high Tg is a factor in its superior stabilizing properties. nist.gov

Reported Glass Transition Temperatures (Tg) of Dry Amorphous Sugars
SugarReported Tg (°C)Reference
Trehalose115 didatticagelato.it
Trehalose114 nih.gov
Trehalose106 umn.eduresearchgate.net
Sucrose60 umn.eduresearchgate.net

The relaxation dynamics of acetylated and non-acetylated trehalose systems are studied to understand molecular mobility in the glassy and supercooled liquid states. Dielectric spectroscopy is a key technique used for these investigations, covering broad frequency and temperature ranges. nist.govnih.gov These studies have identified multiple relaxation processes in amorphous trehalose. The primary (α-) relaxation is associated with the glass transition itself, representing large-scale cooperative molecular motions. researchgate.net At temperatures below Tg, secondary relaxations (β, γ) are observed, which correspond to more localized molecular motions. nih.govresearchgate.net A Johari-Goldstein (JG) β-relaxation, considered a true precursor to the α-relaxation, has also been identified. nih.govresearchgate.net An additional relaxation process, potentially unique to disaccharides, has been observed between the JG β- and γ-relaxations, possibly originating from the intramolecular motion of the flexible glycosidic bond. nih.gov

The addition of other molecules, such as glycerol (B35011), can modify these relaxation dynamics. In trehalose-glycerol mixtures, an "antiplasticization" effect has been observed, where low concentrations of glycerol can slow down the secondary relaxation process of trehalose, potentially increasing the stability of the glassy matrix. nist.gov

Application in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. researchgate.net β,β-Trehalose octaacetate and other trehalose derivatives are valuable building blocks in this field due to the specific stereochemistry of the trehalose core and the potential for functionalization.

Design and Synthesis of Carbohydrate-Based Self-Assembling Structures Utilizing Trehalose Derivatives

The design of self-assembling structures based on carbohydrates is a growing area of research for creating advanced, biocompatible materials. researchgate.netrsc.org Trehalose derivatives, particularly amphiphilic ones, are synthesized to spontaneously organize into well-defined supramolecular architectures.

A common strategy involves the enzymatic or chemical synthesis of trehalose fatty acid esters. nih.govnih.gov For example, trehalose dialkanoates can be synthesized by regioselectively esterifying the two primary hydroxyl groups of trehalose with fatty acids of varying chain lengths (e.g., C4–C12) using lipase (B570770) catalysis. nih.gov These amphiphilic molecules, possessing a hydrophilic trehalose head and hydrophobic fatty acid tails, can self-assemble in organic solvents to form fibrillar networks, resulting in the formation of molecular oleogels. nih.gov The self-assembly process is driven by a combination of intermolecular hydrogen bonds between the hydroxyl groups of the trehalose moieties and van der Waals forces between the alkyl chains. nih.gov

Other synthetic strategies involve incorporating trehalose into polymers, either in the backbone or as pendant groups. nih.govacs.org Techniques like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry have been successfully employed to create polymers with trehalose units, which can then self-assemble into larger structures like nanoparticles. nih.gov The ability to control the synthesis allows for the fine-tuning of the properties of the resulting self-assembled materials. nih.gov

Minimum Gelation Concentration (MGC) of Trehalose Fatty Acid Diesters in Olive Oil
Trehalose DerivativeFatty Acyl ChainMGC (wt%)Classification
Trehalose dioctanoate (Tr8)C8≤ 0.2Super gelator
Trehalose didecanoate (Tr10)C10≤ 0.2Super gelator

Data derived from studies on self-assembling trehalose amphiphiles. nih.govnih.gov

Study of Molecular Assembly Patterns in β,β-Trehalose Octaacetate Analogs

The specific patterns of molecular assembly in trehalose derivatives are investigated to understand how molecular structure dictates supramolecular architecture. X-ray diffraction (XRD) studies on oleogels formed from trehalose diesters have revealed hexagonal columnar molecular packing within the self-assembled fibrillar networks. nih.govnih.gov The length of the fatty acyl chain on the trehalose amphiphile has been shown to influence the strength, flow properties, and fiber morphology of the resulting gels. nih.gov

At a more fundamental level, scanning tunneling microscopy (STM) has been used to visualize the self-assembly of trehalose molecules on surfaces, such as Cu(100). researchgate.net These studies reveal that the molecules can form distinct motifs and that the assemblies can rearrange over time, highlighting the dynamic nature of these supramolecular structures. researchgate.net The interactions are directed by hydrogen bonds between the hydroxyl groups of neighboring trehalose molecules. researchgate.net

In substituted α,α'-trehalose derivatives, which serve as analogs for understanding molecular interactions, X-ray crystallography has shown that a combination of O-H···O, N-H···O, and C-H···O hydrogen bonds can link the molecules into complex three-dimensional frameworks. nih.gov The specific nature of the substituents on the trehalose core dictates the resulting packing and the dimensionality of the hydrogen-bonded network, leading to the formation of sheets or more intricate 3D structures. nih.gov These studies provide fundamental insights into the non-covalent interactions that govern the self-assembly of trehalose-based molecules.

Utilization as a Research Tool and Chemical Reagent

β,β-Trehalose octaacetate, with its eight acetyl groups protecting the hydroxyl moieties of the parent trehalose molecule, presents a lipophilic and chemically stable derivative. This modification from the hydrophilic nature of trehalose is pivotal to its application as a research tool, enabling its use in non-aqueous environments and as a precursor in complex chemical syntheses.

Application as an Immobilization Matrix for Biomolecular Studies in Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance)

Trehalose-based matrices are increasingly recognized for their efficacy in immobilizing biomolecules for spectroscopic analysis, particularly at room temperature. rsc.org This is of significant interest in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which is used to study molecules with unpaired electrons, such as spin-labeled proteins or nucleic acids. rsc.orgnih.gov The glassy state of trehalose provides a rigid environment that restricts the motion of the biomolecule, a crucial requirement for many EPR experiments. rsc.org

While much of the research has focused on unmodified trehalose, the use of β,β-trehalose octaacetate offers the potential to create immobilization matrices with altered properties. The acetylation of the hydroxyl groups transforms the hydrophilic sugar into a hydrophobic molecule, which could be advantageous for studying membrane proteins or other lipophilic biomolecules that are more stable in a non-aqueous environment. The choice of the matrix, whether the hydrophilic trehalose or the lipophilic β,β-trehalose octaacetate, allows for the tuning of the local environment of the spin probe, which can influence the EPR spectral parameters.

A comparative analysis of the structural and dynamical characteristics of trehalose and sucrose matrices at varying hydration levels has been conducted using high-field EPR and FTIR spectroscopy. rsc.orgresearchgate.net These studies reveal that the dehydrated trehalose matrix is homogeneous in its distribution of residual water and spin-probe molecules, a property that is beneficial for spectroscopic studies. rsc.org While direct studies on β,β-trehalose octaacetate matrices are less common, the principles of using sugar-based glasses for biomolecular immobilization are well-established.

Spectroscopic TechniqueApplication in Biomolecular Studies with Trehalose MatricesPotential Role of β,β-Trehalose Octaacetate
Electron Paramagnetic Resonance (EPR) Immobilization of spin-labeled biomolecules to study their structure and dynamics. rsc.orgCreation of a hydrophobic matrix for studying lipophilic biomolecules.
Infrared (IR) Spectroscopy Probing the secondary structure of proteins and the hydrogen-bonding network within the matrix. researchgate.netInvestigating protein structure in a non-aqueous, sugar-based glass.

Exploration as a Structural Reference or Component in the Design of Synthetic Glycolipids for Receptor Studies

β,β-Trehalose octaacetate serves as a crucial starting material and structural reference in the synthesis of complex glycolipids. nih.govrsc.org Glycolipids are essential molecules in biology, playing roles in cell recognition, signaling, and immunity. Synthetic glycolipids are designed to mimic their natural counterparts to study these processes, particularly their interactions with receptors. nih.gov Trehalose is the carbohydrate core of numerous immunologically active glycolipids, such as the "cord factor" (trehalose 6,6'-dimycolate) found in Mycobacterium tuberculosis. nih.gov

The synthesis of these intricate molecules often necessitates the use of protecting groups to selectively modify specific positions on the trehalose scaffold. β,β-Trehalose octaacetate, being a fully protected derivative of trehalose, is an ideal precursor for such synthetic strategies. researchgate.net The acetyl groups can be selectively removed to allow for the attachment of lipid chains or other moieties at specific positions, leading to the creation of a library of synthetic glycolipids with varied structures. researchgate.net

These synthetic trehalose glycolipids are then used in receptor studies to understand the structural requirements for binding and activation. For instance, synthetic trehalose glycolipids have been shown to confer desiccation resistance to lipid monolayers, a property attributed to the trehalose headgroup. nih.gov Furthermore, water-soluble trehalose glycolipids have been synthesized to study their interaction with the Mincle receptor, a key player in the immune response to fungal and mycobacterial infections. frontiersin.org The design and synthesis of these molecules rely on the foundational chemistry of trehalose and its protected derivatives like β,β-trehalose octaacetate.

Contribution to the Development of Trehalose-Based Analogues for Biotechnological Research

The development of trehalose-based analogues is a burgeoning field in biotechnology, with applications ranging from the development of new therapeutic agents to novel biomaterials. google.comnih.gov β,β-Trehalose octaacetate is a key intermediate in the chemical synthesis of these analogues. researchgate.netbiosynth.com The chemical synthesis of trehalose analogues can be challenging due to the C2-symmetry and the 1,1-α,α-glycosidic bond of trehalose. google.com

One common strategy for synthesizing trehalose analogues involves the regioselective functionalization of the trehalose molecule. researchgate.net This approach often starts with the protection of all the hydroxyl groups, for which peracetylation to form β,β-trehalose octaacetate is a common method. biosynth.com From this fully protected intermediate, specific acetyl groups can be selectively removed, and the exposed hydroxyl groups can be modified to introduce new functional groups or link other molecules. researchgate.net This allows for the creation of a diverse range of trehalose analogues with tailored properties.

Analytical and Purity Assessment Methodologies for β,β Trehalose Octaacetate in Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the analysis of β,β-trehalose octaacetate, providing the means to separate the compound from impurities and quantify it with a high degree of accuracy and precision.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of β,β-trehalose octaacetate and confirming its identity. While specific methods for the direct analysis of β,β-trehalose octaacetate are not extensively detailed in publicly available literature, general principles for the analysis of acetylated carbohydrates can be applied. A typical HPLC system for this purpose would involve a normal-phase or reversed-phase column coupled with a suitable detector, most commonly a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as UV detectors are generally not suitable for non-chromophoric compounds like trehalose (B1683222) octaacetate.

For the analysis of the deacetylated form, trehalose, established HPLC-RID methods provide a framework that could be adapted. For instance, a method for trehalose analysis utilizes a high-performance carbohydrate column with a mobile phase of water and acetonitrile. researchgate.net The separation of different disaccharides, including trehalose, from potential impurities like glucose and maltose (B56501) has been successfully demonstrated using such systems. researchgate.netmagtech.com.cn The purity of trehalose samples has been quantified using HPLC with a refractive index detector, highlighting the utility of this approach for purity assessment. researchgate.net

Table 1: Illustrative HPLC Parameters for Trehalose Analysis (Adaptable for β,β-Trehalose Octaacetate)

ParameterValue
Column High-Performance Carbohydrate Column
Mobile Phase Acetonitrile:Water (e.g., 4:1) magtech.com.cn
Flow Rate 1.0 mL/min magtech.com.cn
Column Temperature 35 °C magtech.com.cn
Detector Refractive Index (RI)
Injection Volume 10-50 µL researchgate.net

This table presents a hypothetical set of parameters based on established methods for trehalose analysis, which would require optimization for β,β-trehalose octaacetate.

Liquid Chromatography–Mass Spectrometry (LC–MS) and its tandem version (LC–MS/MS) offer unparalleled sensitivity and specificity for the quantification of β,β-trehalose octaacetate, particularly in complex biological matrices. While direct LC-MS/MS methods for β,β-trehalose octaacetate are not widely published, the extensive research on trehalose quantification provides a strong foundation for method development.

An LC-MS/MS assay for trehalose has been developed that is 2-1000 times more sensitive than many other commonly used assays. nih.gov This method employs a triple quadrupole mass spectrometer and has been used to quantify endogenous trehalose in biological samples. nih.gov High-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) has also been utilized for the simultaneous quantification of trehalose and its phosphorylated derivatives. nih.gov These approaches demonstrate the potential for developing highly sensitive and specific methods for the direct analysis of β,β-trehalose octaacetate. The mass spectrometer would be set to detect the specific mass-to-charge ratio (m/z) of the protonated or sodiated adduct of β,β-trehalose octaacetate.

Table 2: Comparison of Detection Limits for Trehalose Quantification Methods

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS 22 nM28 nM
Enzymatic Assay 6.3 µM21 µM
HPLC-RID 0.6 mM2.2 mM

Data sourced from a comparative study on trehalose quantification methods.

Enzymatic and Spectrophotometric Assays (Indirect methods for quantifying de-acetylated trehalose derived from β,β-trehalose octaacetate)

Enzymatic and spectrophotometric assays are indirect methods for the quantification of β,β-trehalose octaacetate. These methods first require the complete deacetylation of the molecule to yield trehalose. The subsequent quantification of the resulting trehalose provides an indirect measure of the initial amount of β,β-trehalose octaacetate.

These assays typically involve a series of enzymatic reactions. In one common approach, the enzyme trehalase is used to specifically hydrolyze trehalose into two molecules of glucose. The glucose produced is then quantified using a coupled enzymatic reaction that results in a colorimetric or fluorometric signal, which can be measured using a spectrophotometer. The amount of trehalose, and by extension the original β,β-trehalose octaacetate, is proportional to the signal generated. While convenient, these methods are susceptible to interference from pre-existing glucose in the sample and are generally less sensitive than LC-MS/MS methods. nih.gov

Elemental Analysis for Accurate Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of a pure sample of β,β-trehalose octaacetate, thereby confirming its empirical formula. This method provides the percentage of carbon (C), hydrogen (H), and oxygen (O) in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the chemical formula of β,β-trehalose octaacetate (C₂₈H₃₈O₁₉). A close agreement between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition.

Table 3: Theoretical Elemental Composition of β,β-Trehalose Octaacetate

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01128336.30849.59%
HydrogenH1.0083838.3045.65%
OxygenO15.99919303.98144.76%
Total 678.593 100.00%

The molecular weight of β,β-trehalose octaacetate is 678.59 g/mol .

Future Research Directions and Unexplored Avenues for β,β Trehalose Octaacetate

Advanced Synthetic Strategies for Highly Functionalized Derivatives

The synthesis of trehalose-based molecules has traditionally been challenging due to the need for complex protection and deprotection steps to differentiate between its eight hydroxyl groups. nih.govresearchgate.net While β,β-trehalose octaacetate represents a fully protected, stable starting material, the next frontier lies in developing advanced strategies for its selective deacetylation and subsequent functionalization.

Future synthetic approaches are expected to move beyond classical methods towards more efficient and selective techniques. Key areas of exploration include:

Regioselective Deacetylation: Developing enzymatic or chemo-selective methods to remove specific acetyl groups, opening pathways to asymmetrically functionalized trehalose (B1683222) derivatives. This would allow for the precise installation of functionalities at desired positions. researchgate.net

"Click" Chemistry: Employing robust and orthogonal "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene chemistry, to attach a wide array of molecules, including polymers, fluorophores, or targeting ligands, to a partially deacetylated trehalose octaacetate core. d-nb.info This modular approach could accelerate the creation of complex glycoconjugates.

Late-Stage C-H Functionalization: Applying cutting-edge C-H activation/functionalization methods to directly modify the trehalose backbone or its appended functionalities. morressier.com This strategy could streamline synthetic routes by bypassing traditional multi-step sequences.

Chemoenzymatic Synthesis: Integrating enzymatic transformations, which offer high selectivity under mild conditions, with chemical synthesis to produce complex trehalose analogues that are difficult to access through purely chemical means. nih.gov

These advanced strategies will enable the creation of a new generation of trehalose derivatives with tailored properties for specific applications.

Synthetic StrategyPotential AdvantageTarget Functionality Example
Regioselective Enzymatic Deacetylation High selectivity for specific hydroxyl positionsMono-functionalized derivatives for targeted drug delivery
Click Chemistry (CuAAC) High efficiency and modularityCovalent attachment of polymers to form amphiphilic block copolymers
C-H Functionalization Streamlined synthesis, novel disconnectionsDirect introduction of aryl or alkyl groups without pre-functionalization
Chemoenzymatic Pathways High stereoselectivity, mild reaction conditionsSynthesis of unnatural trehalose analogues with modified sugar units

Novel Applications in Emerging Fields of Material Science and Nanotechnology

The inherent biocompatibility and stability of the trehalose scaffold make its derivatives attractive for materials science and nanotechnology. nih.govnih.gov While trehalose itself is known for its bioprotective capabilities, β,β-trehalose octaacetate, due to its lipophilicity, offers opportunities in different domains, particularly as a precursor for amphiphilic and polymeric materials.

Unexplored applications that represent promising future research directions include:

Amphiphilic Self-Assembly: Synthesizing amphiphilic trehalose derivatives by selectively deacetylating the octaacetate and attaching hydrophilic polymer chains (e.g., polyethylene (B3416737) glycol). These molecules could self-assemble into micelles or vesicles for use in advanced drug delivery systems. nih.gov

Functional Nanoparticles: Using β,β-trehalose octaacetate as a carbon source or a surface-modifying agent in the synthesis of carbon nanodots or other nanoparticles. researchgate.net The resulting nanomaterials could exhibit enhanced biocompatibility and be further functionalized for applications in bioimaging or diagnostics. d-nb.inforesearchgate.net

Biocompatible Polymer Additives: Incorporating trehalose octaacetate into polymer matrices to modify their physical properties. Its bulky, rigid structure could enhance the thermal stability or alter the mechanical properties of biocompatible plastics used in medical devices.

Advanced Hydrogels: Employing functionalized derivatives of trehalose octaacetate as cross-linkers in hydrogel formulations. researchgate.net These materials could be designed to be stimuli-responsive, degrading under specific pH conditions to release encapsulated therapeutics. researchgate.net

Application AreaRole of β,β-Trehalose Octaacetate DerivativePotential Impact
Drug Delivery Precursor to amphiphilic molecules forming nanocarriersTargeted delivery of hydrophobic drugs with improved biocompatibility
Bioimaging Surface coating or core component of functional nanoparticlesDevelopment of non-toxic quantum dots or fluorescent probes
Biomaterials Additive or monomer for biocompatible polymersCreation of advanced materials for medical implants and tissue engineering
Tissue Engineering Cross-linking agent in stimuli-responsive hydrogelsScaffolds that can controllably release growth factors to promote tissue regeneration researchgate.net

Deeper Mechanistic Understanding of Molecular Interactions in Complex Research Systems

While the bioprotective mechanisms of trehalose in aqueous environments are subjects of ongoing research, the molecular interactions of its acetylated, lipophilic counterpart are largely unexplored. chemrxiv.orgnih.gov A fundamental understanding of how β,β-trehalose octaacetate interacts with other molecules is crucial for designing and optimizing its future applications.

Future research should focus on:

Interactions with Lipid Membranes: Investigating how trehalose octaacetate and its amphiphilic derivatives interact with and insert into lipid bilayers. This knowledge is vital for applications in drug delivery and for understanding its influence on cell membrane stability.

Protein Interactions in Non-Aqueous Media: Studying the ability of trehalose octaacetate to stabilize proteins in organic solvents or within polymer matrices. This could have significant implications for developing enzyme-based catalysts for industrial applications.

Molecular Dynamics (MD) Simulations: Employing atomistic and coarse-grained MD simulations to model the behavior of trehalose octaacetate in complex environments. chemrxiv.orgnih.gov These simulations can provide insights into its conformational dynamics and non-covalent interactions with surrounding molecules, guiding the rational design of new materials. semanticscholar.org

Development of New Spectroscopic and Computational Tools for Advanced Characterization

The structural complexity of functionalized trehalose octaacetate derivatives necessitates the use and development of advanced characterization techniques. A combination of spectroscopic and computational methods will be essential to fully elucidate the structure-property relationships of these novel molecules.

Promising avenues for development include:

Advanced NMR Spectroscopy: Utilizing multi-dimensional NMR techniques to unambiguously determine the structure and conformation of asymmetrically substituted trehalose derivatives. mdpi.com

Vibrational Spectroscopy and Chemometrics: Applying Raman and infrared (IR) spectroscopy, coupled with chemometric analysis like Principal Component Analysis (PCA), to probe the molecular environment and intermolecular interactions in complex mixtures containing trehalose derivatives. nih.govnih.gov

Integrated Computational-Spectroscopic Approaches: Combining experimental data from techniques like 2D-IR spectroscopy with quantum mechanical calculations and MD simulations. nih.gov This synergistic approach can provide a detailed map of molecular forces and interactions, linking spectroscopic signatures to specific molecular structures and dynamics. mdpi.comnih.gov

Mass Spectrometry Techniques: Using advanced mass spectrometry methods like electrospray ionization (ESI-MS) to confirm the synthesis of new derivatives and study their non-covalent complexes with other molecules. mdpi.com

TechniqueInformation GainedFuture Application
Multi-dimensional NMR Precise 3D structure and molecular conformationCharacterization of complex, asymmetrically functionalized glycoconjugates
Raman/IR Spectroscopy with Chemometrics Vibrational modes, intermolecular H-bonding, phase behavior nih.govReal-time monitoring of self-assembly processes or material degradation
2D-IR Spectroscopy with MD Simulations Ultrafast molecular dynamics and solvent interactions nih.govElucidating the mechanism of protein stabilization in non-aqueous environments
ESI-Mass Spectrometry Molecular weight confirmation and study of non-covalent interactionsHigh-throughput screening of synthetic reactions and binding affinities

Q & A

Basic: What are the standard methodologies for synthesizing β,β-trehalose octaacetate, and how can reaction efficiency be optimized?

Answer:
The synthesis of β,β-trehalose octaacetate typically involves acetylation of trehalose using acetic anhydride in the presence of a catalyst (e.g., pyridine or sulfuric acid). Key parameters affecting yield include reaction temperature (optimized at 40–60°C), molar ratios of reagents (e.g., 8:1 acetic anhydride to trehalose), and reaction time (4–12 hours). Purification often employs recrystallization from ethanol or methanol. For optimization, factorial experimental designs (e.g., 2³ designs) can systematically evaluate interactions between variables like catalyst concentration and solvent polarity .

Basic: Which assays are recommended for assessing the anti-inflammatory effects of β,β-trehalose octaacetate in vitro?

Answer:
Common assays include:

  • ELISA to quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cultures (e.g., RAW 264.7 cells).
  • NF-κB luciferase reporter assays to evaluate inhibition of inflammatory signaling pathways.
  • ROS detection via fluorescent probes (e.g., DCFH-DA) in LPS-stimulated cells.
    Dose-response curves (0.1–100 µM) and positive controls (e.g., dexamethasone) are critical for validating results. Ensure cytotoxicity is concurrently assessed using MTT or LDH assays to rule out false positives .

Advanced: How can researchers reconcile conflicting data on β,β-trehalose octaacetate’s proliferative effects across cell types?

Answer:
Discrepancies may arise from differences in:

  • Cell-specific metabolic pathways (e.g., fibroblasts vs. lymphocytes).
  • Experimental conditions (e.g., serum concentration, culture density).
    To address this, conduct cross-comparative studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and include multi-omics analyses (transcriptomics/metabolomics) to identify cell-type-specific responses. Meta-analyses of existing datasets (e.g., PRISMA guidelines) can identify confounding variables .

Advanced: What methodologies are suitable for evaluating β,β-trehalose octaacetate’s efficacy in drug delivery systems?

Answer:

  • Encapsulation efficiency : Use HPLC or UV-Vis spectroscopy to quantify drug loading.
  • Release kinetics : Simulate physiological conditions (e.g., pH 7.4 PBS at 37°C) with dialysis membranes; model data using Higuchi or Korsmeyer-Peppas equations.
  • Targeting specificity : Conjugate with fluorescent tags (e.g., FITC) and assess cellular uptake via flow cytometry or confocal microscopy.
  • Stability : Accelerated stability testing (ICH Q1A guidelines) under varying temperatures/humidity .

Advanced: How should researchers design in vivo studies to validate β,β-trehalose octaacetate’s anti-tumor activity observed in vitro?

Answer:

  • Model selection : Use xenograft (e.g., HCT-116 colorectal tumors in nude mice) or syngeneic models.
  • Dosing regimen : Calculate maximum tolerated dose (MTD) via acute toxicity studies (OECD 423 guidelines). Administer intraperitoneally or orally at 50–200 mg/kg/day.
  • Endpoints : Tumor volume (caliper measurements), survival analysis (Kaplan-Meier curves), and histopathology (H&E staining).
  • Biomarker validation : Correlate in vivo results with in vitro data using immunohistochemistry (e.g., Ki-67 for proliferation) .

Basic: What analytical techniques are essential for characterizing β,β-trehalose octaacetate’s purity and structure?

Answer:

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm.
  • Structural confirmation :
    • NMR (¹H and ¹³C) to verify acetyl group positions.
    • FT-IR for ester carbonyl peaks (~1740 cm⁻¹).
    • Mass spectrometry (ESI-MS) for molecular ion [M+Na]⁺ at m/z 701.58.
  • Thermal stability : DSC/TGA to assess melting point (~120°C) and decomposition .

Advanced: How can β,β-trehalose octaacetate’s role in nanotechnology applications be systematically investigated?

Answer:

  • Nanoparticle synthesis : Use emulsion-solvent evaporation to create trehalose-based nanocarriers. Characterize size (DLS), zeta potential, and morphology (TEM/SEM).
  • Functionalization : Graft with PEG or targeting ligands (e.g., folic acid); confirm via XPS or MALDI-TOF.
  • In vitro/in vivo compatibility : Assess hemolysis (ASTM E2524) and immunogenicity (IgE/IgM ELISA) .

Basic: What safety protocols are recommended for handling β,β-trehalose octaacetate in laboratory settings?

Answer:

  • PPE : Gloves, lab coat, and safety goggles (OSHA 29 CFR 1910.132).
  • Ventilation : Use fume hoods during synthesis/purification.
  • Waste disposal : Follow EPA guidelines for organic acetates (hazard code D001).
  • Acute toxicity data : LD₅₀ >5000 mg/kg (oral, rats); still, avoid inhalation/ingestion .

Advanced: What computational approaches can predict β,β-trehalose octaacetate’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with receptors like COX-2 or NF-κB.
  • MD simulations : GROMACS/AMBER to assess stability of ligand-receptor complexes (50–100 ns trajectories).
  • QSAR models : Train on acetylated carbohydrate datasets to predict bioavailability/toxicity .

Advanced: How can meta-analyses strengthen the evidence base for β,β-trehalose octaacetate’s applications in regenerative medicine?

Answer:

  • Data collection : Extract studies from PubMed/Embase using MeSH terms (e.g., "trehalose octaacetate" AND "tissue engineering").
  • Quality assessment : Apply GRADE criteria to evaluate bias.
  • Statistical synthesis : Use RevMan for random-effects models to pool effect sizes (e.g., osteoblast differentiation rates). Address heterogeneity via subgroup analysis (e.g., scaffold type vs. cell source) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.